molecular formula C8H13NO B12931602 1-Azaspiro[4.4]nonan-3-one

1-Azaspiro[4.4]nonan-3-one

Cat. No.: B12931602
M. Wt: 139.19 g/mol
InChI Key: CJJOINNKKUGWTM-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]nonan-3-one is a versatile spirocyclic compound featuring a ketone group on a nitrogen-containing ring, forming part of the privileged 1-azaspiro[4.4]nonane scaffold. This core structure is a key motif in medicinal chemistry, notably as the foundational framework of cephalotaxine, the parent compound of Cephalotaxus alkaloids . These alkaloids have demonstrated potent antiproliferative activities, with the ester derivative homoharringtonine being an approved therapeutic for chronic myeloid leukemia . Beyond this, the 1-azaspiro[4.4]nonane system is present in other compounds that exhibit marked biological activity, including as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors . The inherent three-dimensionality and structural novelty of spirocycles like this compound are highly valued in drug design. They introduce conformational rigidity, which can reduce entropic penalties upon binding to target proteins and improve pharmacokinetic properties . This compound serves as a critical synthetic intermediate for constructing complex molecules. Modern synthetic approaches for related azaspiro[4.4]nonane structures include domino radical bicyclizations and efficient one-pot multicomponent reactions, which offer advantages in step-economy and structural diversity . As a building block, it enables researchers to develop novel bioactive agents targeting a range of diseases. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-azaspiro[4.4]nonan-3-one

InChI

InChI=1S/C8H13NO/c10-7-5-8(9-6-7)3-1-2-4-8/h9H,1-6H2

InChI Key

CJJOINNKKUGWTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)CN2

Origin of Product

United States

Strategic Methodologies for the Synthesis of 1 Azaspiro 4.4 Nonan 3 One and Its Structural Analogs

Cyclization Reactions for Spiro[4.4]nonane Skeleton Construction

The creation of the characteristic spirocyclic structure of 1-azaspiro[4.4]nonane, which features a quaternary carbon atom connecting two rings, requires specialized synthetic approaches. acs.org Among the various strategies, domino radical bicyclization and intramolecular 1,3-dipolar cycloaddition reactions have emerged as powerful single-stage methods for assembling this complex nucleus.

Domino Radical Bicyclization Approaches

A successful methodology for synthesizing 1-azaspiro[4.4]nonane derivatives involves a domino radical bicyclization process. acs.orgnih.gov This approach allows for the formation of two rings connected by a single quaternary carbon center in a single reaction, offering an efficient route to the spirocyclic core. acs.org The process has been demonstrated to produce yields ranging from 11% to 67%. nih.govnih.gov

The key steps in this domino reaction involve the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.orgresearchgate.net The sequence is typically initiated by generating an aryl or stannylvinyl radical from a suitable precursor. nih.gov This initial radical then adds to the C=N bond of an oxime ether, creating a neutral alkoxyaminyl radical intermediate. researchgate.net This nitrogen-centered radical is then captured intramolecularly by a tethered alkenyl moiety, completing the second cyclization and forming the pyrrolidine (B122466) ring of the 1-azaspiro[4.4]nonane system. acs.orgresearchgate.net The process is promoted by Bu₃SnH and can be initiated by either 2,2′-azobisisobutyronitrile (AIBN) under reflux conditions or triethylborane (B153662) (Et₃B) at room temperature. nih.gov

The starting materials for this radical bicyclization are specifically designed O-benzyl oxime ethers. acs.orgnih.gov These precursors contain both a radical source (such as a brominated or iodinated aromatic ring, or a terminal alkynyl group) and an alkenyl moiety that acts as the radical acceptor. nih.govresearchgate.net The best outcomes are achieved when the alkenyl moiety is attached to electron-withdrawing groups or aryl substituents. nih.govresearchgate.net Conversely, when the precursor's double bond contains electron-releasing groups, such as two methyl groups, the desired bicyclization is less efficient, with the reduction of the intermediate alkoxyaminyl radical leading primarily to monocyclized products. nih.gov

The domino radical bicyclization process generally proceeds with a preference for the trans diastereomer. acs.orgnih.gov The level of diastereoselectivity is influenced by the reaction conditions, particularly the choice of radical initiator. When using triethylborane (Et₃B) as the initiator at room temperature, an improvement in diastereoselectivity is observed compared to reactions initiated by AIBN in boiling cyclohexane. nih.gov For instance, with a precursor bearing a carboethoxy substituent, the use of Et₃B significantly enhances the formation of the trans product. This is attributed to the potential formation of a bulky complex between the oxygen atoms and boron, which creates steric hindrance that disfavors the formation of the cis diastereomer. acs.org In contrast, reactions run with AIBN at higher temperatures can proceed with no diastereoselectivity, likely due to the comparable stabilities of the transition state conformations leading to both isomers. nih.gov

Table 1: Effect of Radical Initiator on Diastereoselectivity in Domino Bicyclization acs.orgnih.gov
Precursor SubstituentInitiatorReaction ConditionsDiastereomeric Ratio (trans:cis)Yield
-CO₂EtAIBNReflux2.3 : 167%
-CO₂EtEt₃BRoom Temperature5.6 : 156%
-PhAIBNReflux1 : 140%
-PhEt₃BRoom TemperaturePredominantly trans35%

Intramolecular 1,3-Dipolar Cycloaddition Reactions

An alternative and effective strategy for constructing the 1-azaspiro[4.4]nonane framework relies on intramolecular 1,3-dipolar cycloaddition. nih.govbeilstein-archives.org This approach is particularly useful for the synthesis of sterically hindered spirocyclic nitroxides, which are structural analogs of 1-azaspiro[4.4]nonan-3-one. nih.gov The methodology involves a sequence of reactions beginning with the functionalization of a cyclic nitrone. beilstein-archives.orgbeilstein-journals.org

The synthesis of 1-azaspiro[4.4]nonan-1-oxyls begins with 5,5-dialkyl-1-pyrroline N-oxides, which are cyclic nitrones. beilstein-journals.orgbeilstein-archives.org A key step is the introduction of a pent-4-enyl group to the nitrone carbon, often accomplished by reacting the nitrone with 4-pentenylmagnesium bromide. beilstein-archives.orgbeilstein-journals.org The resulting N-hydroxypyrrolidine is then oxidized to the corresponding alkenylnitrone. beilstein-archives.org

Heating the alkenylnitrone induces an intramolecular 1,3-dipolar cycloaddition, where the nitrone dipole reacts with the terminal double bond of the pentenyl chain. nih.govbeilstein-journals.org This cyclization forms a tricyclic isoxazolidine (B1194047) intermediate. beilstein-journals.org It has been noted that this cycloaddition can be reversible, especially with sterically hindered substrates. beilstein-archives.orgbeilstein-journals.org The final step is the reductive opening of the isoxazolidine ring, typically achieved using zinc in a mixture of acetic acid and ethanol, to yield the target spirocyclic aminoalcohol. nih.govbeilstein-journals.org Subsequent oxidation of the aminoalcohol can then furnish the stable 1-azaspiro[4.4]nonan-1-oxyl (nitroxide) radical. beilstein-journals.org This synthetic pathway has been shown to be a feasible general approach for creating sterically hindered spirocyclic nitroxides. nih.gov

Table 2: Key Steps in the Synthesis of 1-Azaspiro[4.4]nonan-1-oxyls beilstein-archives.orgbeilstein-journals.org
StepReagents/ConditionsIntermediate/ProductPurpose
1. Alkylation5,5-dialkyl-1-pyrroline N-oxide + 4-pentenylmagnesium bromide2-(pent-4-enyl)-N-hydroxypyrrolidineIntroduction of the alkenyl chain
2. OxidationAir, Cu(NH₃)₄²⁺2-(pent-4-enyl)nitroneFormation of the 1,3-dipole
3. CycloadditionHeatTricyclic isoxazolidineFormation of the spiro[4.4]nonane skeleton
4. Ring OpeningZn, AcOH/EtOHSpirocyclic aminoalcoholGeneration of the pyrrolidine ring
5. Oxidationm-CPBA1-Azaspiro[4.4]nonan-1-oxylFormation of the stable nitroxide radical

One-Pot Synthetic Protocols

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that reduce waste, save time, and simplify operational procedures by combining multiple reaction steps in a single vessel. ua.es

A prevalent one-pot method for synthesizing spiro-thiazolidinone derivatives, structural analogs of this compound, is the three-component condensation of a cyclic ketone, an amine, and thioglycolic acid. researchgate.netnih.gov This reaction proceeds through the in-situ formation of a Schiff base from the ketone and the amine. rdd.edu.iq The Schiff base then undergoes a cyclocondensation reaction with thioglycolic acid to form the spiro-thiazolidinone ring system. rdd.edu.iq

The efficiency of this reaction can be significantly improved by using catalysts. For instance, Fe₂O₃ nanoparticles have been shown to enhance the reaction rate and yield. nih.gov In the presence of this nanocatalyst, reaction times were halved and yields increased from 58–75% to as high as 93%. nih.gov Similarly, MCM-41-supported Schiff base-CuSO₄·5H₂O has been used as a recyclable catalyst for this transformation, achieving high yields of up to 97%. researchgate.net These catalytic systems demonstrate the practicality and scalability of this one-pot approach. researchgate.netnih.gov

Table 2: Comparison of Catalyzed vs. Uncatalyzed Synthesis of Spiro-Thiazolidinones nih.gov

Amine SubstrateMethodCatalystTime (h)Yield (%)
AnilineThermalNone865
AnilineThermalFe₂O₃ NPs485
p-ToluidineThermalNone870
p-ToluidineThermalFe₂O₃ NPs490
p-AnisidineThermalNone875
p-AnisidineThermalFe₂O₃ NPs493

Multicomponent reactions (MCRs) are instrumental in the synthesis of complex heterocyclic structures like spirolactams. beilstein-journals.org The 1,3-dipolar cycloaddition of azomethine ylides, generated in-situ, with various dipolarophiles is a common and effective MCR for constructing spiro-pyrrolidine and spirolactam cores. frontiersin.orgmdpi.com

For example, a three-component reaction between isatin (B1672199) derivatives, an amino acid (like L-phenylalanine), and a dipolarophile can generate complex dispirooxindolopyrrolidines with high regioselectivity. frontiersin.org A similar three-component strategy using (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine (B1681465) produces benzofuran (B130515) spiro-pyrrolidine derivatives in high yields (74–99%) and excellent diastereoselectivity (>20:1 dr) under mild conditions. mdpi.com

The synthesis of a complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton has been achieved via an MCR where the order of addition of the reactants—a primary amine, two equivalents of a maleimide (B117702), and finally an aldehyde—is crucial for obtaining high yields. ua.es Mechanistic studies indicate that the initial Michael-type addition of the amine to the maleimide is the key step that dictates the reaction pathway. ua.es

Table 3: Three-Component Synthesis of Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} Derivatives ua.es

Amine (1a)Maleimide (2a)Aldehyde (3a)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
AllylamineN-MethylmaleimideCinnamaldehyde12017882:1
AllylamineN-MethylmaleimideCinnamaldehyde8017952.5:1
AllylamineN-MethylmaleimideCinnamaldehyde5017933:1
AllylamineN-MethylmaleimideCinnamaldehydeRoom Temp.2491>95:5

Formation of Individual Rings within the Spiro System

Strategies for synthesizing the 1-azaspiro[4.4]nonane framework can also focus on the sequential or convergent formation of the two constituent rings. This can involve building one ring onto a pre-existing cyclic structure or constructing both rings from an acyclic precursor in a cascade reaction.

A [4+1] cyclization approach allows for the construction of the pyrrolidine ring onto a cyclic ketone. nih.gov In this method, N-sulfonylhydrazones derived from cyclic ketones react with γ-azidopropylboronic acid to form spirocyclic pyrrolidines. nih.gov This transition-metal-free domino process involves the formation of new Csp³–C and Csp³–N bonds and is applicable to a wide range of substrates, including functionalized cyclohexanones and steroids. nih.gov

Conversely, the pyrrolidine ring can be formed on a cyclopentane-derived substrate. The [3+2] cycloaddition of an in-situ generated N-benzyl azomethine ylide with cyclopentylideneacetic acid derivatives provides a direct route to 2-benzylazaspiro[4.4]nonanes. researchgate.net

More advanced strategies enable the formation of both rings from a linear starting material. A gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters proceeds through a complex cascade involving a 1,2-acyloxy migration, Nazarov cyclization, and a 5-exo-dig cyclization to furnish the azaspiro[4.4]nonenone ring system. rsc.org This method represents a powerful way to access the all-carbon quaternary center from an acyclic precursor. rsc.org

Construction of Cyclopentane (B165970) Ring onto Pre-existing Pyrrolidine Derivatives

One prominent strategy for assembling the 1-azaspiro[4.4]nonane system involves the formation of the cyclopentane ring through an intramolecular cyclization of a suitably functionalized pyrrolidine derivative. A key example of this approach is the synthesis of 1-azaspiro[4.4]nonan-1-oxyls, which are stable radical derivatives of the core structure. rsc.orgresearchgate.net

This methodology commences with 5,5-dialkyl-1-pyrroline N-oxides, which serve as the pre-existing pyrrolidine scaffold. rsc.org The synthesis proceeds through a sequence of key transformations:

Addition of a Pentenyl Group: The pyrroline (B1223166) N-oxide (a nitrone) is reacted with a Grignard reagent, such as pent-4-enylmagnesium bromide. This reaction introduces a pent-4-enyl side chain at the C2 position of the pyrrolidine ring. rsc.orgresearchgate.net

Intramolecular 1,3-Dipolar Cycloaddition: The crucial cyclopentane ring-forming step is an intramolecular 1,3-dipolar cycloaddition. researchgate.net Upon heating, the nitrone moiety of the pyrrolidine derivative reacts with the terminal alkene of the pentenyl side chain. rsc.orgresearchgate.net This cycloaddition creates a fused tricyclic isoxazolidine intermediate. rsc.org

Isoxazolidine Ring Opening: The final step involves the reductive opening of the newly formed isoxazolidine ring. This is typically achieved using reagents like zinc in acetic acid, which cleaves the N-O bond to yield the desired 1-azaspiro[4.4]nonane skeleton, often as an aminoalcohol. rsc.orgresearchgate.net Subsequent oxidation can then furnish the corresponding ketone or other derivatives.

This synthetic pathway effectively builds the five-membered carbocyclic ring onto the existing heterocyclic framework. The yields for the key intramolecular cycloaddition step are often quantitative, particularly when side reactions are minimized. researchgate.net

Starting MaterialKey ReactionProduct ScaffoldReference
5,5-dialkyl-1-pyrroline N-oxidesIntramolecular 1,3-Dipolar CycloadditionHexahydro-1H-cyclopenta[c]isoxazole intermediate rsc.orgresearchgate.net
2-(pent-4-enyl)nitronesReductive Ring Opening (Zn/AcOH)1-Azaspiro[4.4]nonane (aminoalcohol form) rsc.orgresearchgate.net

Construction of Pyrrolidine Ring onto Pre-existing Cyclopentane Derivatives

An alternative synthetic strategy involves the annulation of a pyrrolidine ring onto a pre-existing cyclopentane structure. This approach is particularly exemplified by the [3+2] cycloaddition of azomethine ylides with dipolarophiles derived from cyclopentane. researchgate.net

A common method employs cyclopentylidene compounds, such as those derived from cyclopentylideneacetic acid, as the starting cyclopentane framework. researchgate.net The key steps are:

Generation of Azomethine Ylide: An azomethine ylide is generated in situ. A common precursor for this is N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which, in the presence of a catalyst, produces N-benzyl azomethine ylide. researchgate.net

[3+2] Cycloaddition: The generated azomethine ylide (a three-atom component) reacts with the carbon-carbon double bond of the cyclopentylidene derivative (a two-atom component). This concerted cycloaddition directly constructs the five-membered pyrrolidine ring onto the cyclopentane core, forming the spirocyclic junction in a single step. researchgate.net

This reaction has been successfully used to synthesize various 2-azaspiro[4.4]nonane derivatives. The efficiency of this transformation can be sensitive to the specific cyclopentane-based dipolarophile used, with some derivatives showing lower reactivity. researchgate.net However, optimization of reaction conditions, such as the choice of solvent, can lead to quantitative yields. researchgate.net

Cyclopentane PrecursorReagentKey ReactionProduct ScaffoldReference
Cyclopentylideneacetic acid derivativesN-benzyl azomethine ylide[3+2] Cycloaddition2-Azaspiro[4.4]nonane researchgate.net

Reactivity Profiles and Transformational Pathways of 1 Azaspiro 4.4 Nonan 3 One Derivatives

Derivatization Strategies of the 1-Azaspiro[4.4]nonan-3-one Structure

Derivatization of the this compound structure is primarily achieved by employing versatile synthetic strategies that build the functionalized core from different starting materials.

One-pot, three-component reactions represent an efficient derivatization pathway. A metal-free synthesis of the this compound system has been achieved through the reaction of nitrones with 1,1-disubstituted allenes. epa.gov This process involves an initial cycloaddition, followed by a facile epa.govnih.gov shift to generate the final spiro-pyrrolidinone product. epa.gov Similarly, intricate spiro heterocycles can be synthesized through a cascade reaction involving alkyl isocyanides, acetylenic esters, and derivatives of 4-arylidene-isoxazol-5(4H)-one. nih.gov

Ionic pathways also provide a route to functionalized derivatives. N-acyliminium spirocyclization of γ-pentenyl-γ-hydroxylactams can produce 1-azaspiro[4.5]-7-decen-2-ones, a closely related structure, as a single diastereomer. clockss.org This highlights a method for introducing stereocenters with high control during the formation of the spirocyclic system.

Functional group manipulation on pre-formed spirocyclic cores is another key strategy. For example, the hydroxymethyl group in certain 1-azaspiro[4.4]nonane derivatives can be protected via acylation with acetic anhydride (B1165640) before further transformations, such as oxidation of the nitrogen atom. nih.gov This allows for selective modification of different parts of the molecule. The nitrogen atom itself is a common site for derivatization; for instance, it can exist as a secondary amine, an N-oxyl radical, or be substituted with benzyl (B1604629) or benzoyl groups, which in turn influences the reactivity of other parts of the molecule. nih.gov

Mechanistic Investigations of Key Reactions

Radical Mechanism Intermediates and Pathways

The domino radical bicyclization for synthesizing the 1-azaspiro[4.4]nonane skeleton provides a well-studied example of a radical-mediated pathway. acs.orgnih.gov The process is initiated by a radical initiator like AIBN, which generates a tributyltin radical from Bu3SnH. This radical then abstracts a halogen atom from the starting O-benzyl oxime ether, creating an aryl radical. acs.org

This aryl radical undergoes a 5-exo-trig cyclization onto the imino function, which generates a key nitrogen-centered intermediate: an alkoxyaminyl radical. acs.org This alkoxyaminyl radical is then captured intramolecularly by the tethered double bond of the alkenyl moiety. acs.orgnih.gov This final cyclization step forges the second ring of the spiro-system, yielding the 1-azaspiro[4.4]nonane core. acs.org The mediation of both aryl and alkoxyaminyl radical intermediates in this domino process has been corroborated by the formation of side products. acs.org However, in some cases, if the nitrogen-centered radical intermediate is too stable or sterically hindered, it may undergo recombination with other carbon-centered radicals in the reaction medium, leading to monocyclized products instead of the desired spirocycle. acs.orgnih.gov

Ionic Reaction Pathways

Ionic mechanisms are also prominent in the synthesis and transformation of 1-azaspiro[4.4]nonane derivatives. The oxidation of secondary amines within this family of compounds using peracids like m-chloroperbenzoic acid (m-CPBA) proceeds through an ionic intermediate. nih.gov This reaction is known to form an oxoammonium cation. nih.gov This highly reactive cation can then oxidize other functional groups within the molecule. For example, if a hydroxymethyl group is in close proximity, the oxoammonium cation can oxidize the alcohol to a carbonyl compound. nih.gov

Another important ionic pathway is the 1,3-dipolar cycloaddition used to construct the core skeleton. nih.gov This reaction involves the cycloaddition of a nitrone (the 1,3-dipole) to an alkene (the dipolarophile). This process is often reversible. nih.gov The initially formed cycloadduct, an isoxazolidine (B1194047), can then be opened reductively to yield the final aminoalcohol product. nih.gov

The synthesis of the this compound system from nitrones and allenes also follows an ionic pathway, beginning with a cycloaddition reaction that forms an initial cycloadduct, which then undergoes a epa.govnih.gov shift rearrangement to give the final product. epa.gov

Stability and Reactivity of Specific this compound Derivatives

Resistance to Reduction in Nitroxide Derivatives

Nitroxide derivatives of the 1-azaspiro[4.4]nonane family, specifically 1-azaspiro[4.4]nonan-1-oxyls, have been the subject of detailed studies regarding their stability, particularly their resistance to chemical reduction. Sterically shielded nitroxides are known for their high stability, and the spirocyclic nature of this system plays a significant role. researchgate.netbeilstein-archives.org

The resistance to reduction is often evaluated by measuring the kinetics of the reaction with a reducing agent such as ascorbic acid. nih.gov Research has shown that the substitution pattern on the pyrrolidine (B122466) ring is a critical factor for nitroxide stability. Symmetrical structures with bulky substituents at positions 3 and 4 of the pyrrolidine ring are thought to provide higher resistance to reduction. nih.gov This is because steric repulsion from these groups can cause the spirocyclic moieties to tightly shield the nitroxide group, making it less accessible to reductants. nih.gov

For example, a dispiro-substituted nitroxide derivative was found to have a significantly lower reduction rate constant compared to its asymmetric analogs. researchgate.net This unexpectedly high resistance is attributed to the configuration of hydroxymethyl groups on the spirocyclic moieties, which are directed toward the nitroxide group, thereby increasing steric hindrance. nih.gov This symmetric repulsion also favors a planar geometry for the nitroxide group, which destabilizes the corresponding hydroxylamine (B1172632) product of reduction, further slowing the reaction rate. beilstein-archives.org

Nitroxide DerivativeSubstituent PatternReduction Rate Constant (k₂, M⁻¹s⁻¹) with Ascorbate
Dispiro[(2-hydroxymethyl)cyclopentane] Derivative (Symmetric)Bulky, symmetric spiro groups at C2 and C5; di-tert-butoxy groups at C3 and C43.6 x 10⁻³
Monospiro Derivative 12a (Asymmetric)Single spiro group at C27.3 x 10⁻²
Monospiro Derivative 12c (Asymmetric)Single spiro group at C2 with gem-diethyl at C52.2 x 10⁻²

Influence of Substituent Effects on Reactivity

The reactivity of the 1-azaspiro[4.4]nonane framework and the synthetic pathways leading to it are significantly modulated by the nature and position of substituents on the heterocyclic and carbocyclic rings. These substituent effects can be broadly categorized into electronic and steric influences, which dictate the feasibility, outcome, and selectivity of various chemical transformations. Research has particularly highlighted these effects in radical cyclization reactions forming the spiro-system and in the redox chemistry of its nitroxide derivatives.

Electronic Effects in Radical Bicyclization

The formation of the 1-azaspiro[4.4]nonane skeleton via domino radical bicyclization is highly sensitive to the electronic properties of substituents on the radical precursor. nih.govnih.gov In syntheses starting from O-benzyl oxime ethers, the nature of the group attached to the alkenyl moiety plays a critical role in the success of the crucial second cyclization step, which involves the capture of an alkoxyaminyl radical. nih.govnih.gov

Detailed studies have shown that the presence of electron-withdrawing groups (EWGs) or aryl substituents on the alkenyl chain is favorable for the desired bicyclization to occur, leading to the formation of the spirocyclic core. nih.govnih.gov Conversely, when the radical precursor is attached to an olefin bearing an electron-donating methyl group, the capture of the alkoxyaminyl radical is precluded, and the reaction predominantly yields the monocyclized product. nih.gov This suggests that the electrophilicity of the double bond is a key factor for the intramolecular radical capture. The diastereoselectivity of this cyclization can also be influenced by substituents; for instance, the presence of a carboethoxy substituent leads to increased diastereoselectivity when triethylborane (B153662) is used as a radical initiator, which is suggested to be due to the formation of a bulky complex involving the oxygen atoms of the ester. acs.org

Substituent on Alkenyl MoietyPrecursor TypeReaction OutcomeYield (%)Reference
Electron-Withdrawing Groups (e.g., CO₂Et)O-benzyl oxime etherSuccessful domino bicyclization11-67% nih.gov, nih.gov
Aryl GroupsO-benzyl oxime etherSuccessful domino bicyclization11-67% nih.gov, nih.gov
Methyl GroupO-benzyl oxime etherMainly monocyclized product- nih.gov

Steric and Electronic Effects on Redox Stability

In the case of 1-azaspiro[4.4]nonan-1-oxyl derivatives, substituents have a profound impact on their chemical stability, particularly their resistance to reduction. nih.govbeilstein-archives.org The rate of reduction of the nitroxide group is influenced by both the inductive effects of nearby functional groups and the steric hindrance around the N-O• moiety. nih.govbeilstein-archives.org

It has been observed that the presence of electron-withdrawing tert-butoxy (B1229062) groups at the 3 and 4 positions of the pyrrolidine ring can influence the reduction rate of the nitroxide. nih.govbeilstein-archives.org However, steric shielding often plays a more dominant role. For example, a derivative featuring two spiro-(2-hydroxymethyl)cyclopentane moieties exhibits unexpectedly high resistance to reduction by ascorbate. nih.gov This stability is attributed to the configuration of the hydroxymethyl groups, which are directed toward the nitroxide, effectively hindering its access to reducing agents. nih.gov

Further studies comparing symmetric and asymmetric derivatives revealed that a symmetric structure with bulky substituents at the 3 and 4 positions is a significant factor for high resistance to reduction. beilstein-archives.org Asymmetric pyrrolidine nitroxides with only a single spiro-(2-hydroxymethyl)-cyclopentane moiety show unexpectedly high rates of reduction. nih.govbeilstein-archives.org This highlights that the collective steric environment created by multiple substituents is more critical than the effect of a single bulky group. beilstein-archives.org

Compound DerivativeKey SubstituentsObservation on Reduction RateReference
Symmetric bis-spirocyclic nitroxide 1 Two spiro-(2-hydroxymethyl)cyclopentane moieties; tert-butoxy groups at C3' and C4'Unexpectedly high resistance to reduction nih.gov
Asymmetric spirocyclic nitroxides 12a-c One spiro-(2-hydroxymethyl)-cyclopentane moiety; unsubstituted at C3 and C4Unexpectedly high rates of reduction (less stable) nih.gov, beilstein-archives.org

These findings collectively demonstrate that both the electronic nature and the steric bulk of substituents are crucial design elements in modulating the reactivity and stability of this compound derivatives, guiding synthetic strategies and the development of stable radical compounds.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 Azaspiro 4.4 Nonan 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-azaspiro[4.4]nonan-3-one derivatives. Through various NMR experiments, it is possible to map out the carbon skeleton and the bonding environment of each proton.

Analysis of ¹H NMR spectra for various derivatives of the 1-azaspiro[4.4]nonane skeleton allows for the assignment of protons to specific positions within the spirocyclic system. For example, in the analysis of certain 1-azaspiro[4.4]nonan-1-oxyl derivatives, specific proton signals were unambiguously assigned using two-dimensional NMR techniques nih.gov.

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in a Derivative of the 1-Azaspiro[4.4]nonane Core

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
O-C(10)H₂4.14, 4.45m
C(9)H2.26m
C(8)H₂2.11, 2.36m

Note: Data is for a derivative and serves to illustrate typical chemical shift ranges. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the lactam in the this compound structure is a particularly notable signal, typically appearing significantly downfield.

In studies of 1-azaspiro[4.4]nonane derivatives, ¹³C NMR spectra have been recorded to confirm the carbon skeleton. For example, in the synthesis of certain derivatives, ¹³C NMR spectra were recorded in CDCl₃, using the solvent peak as a reference acs.org.

Table 2: Representative ¹³C NMR Chemical Shifts for a 1-Azaspiro[4.4]nonane Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O~170-180
Spiro Carbon~60-70
Pyrrolidine (B122466) CH₂~30-50
Cyclopentane (B165970) CH₂~20-40

Note: These are generalized ranges based on typical values for similar structures.

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the pyrrolidinone and cyclopentane rings. The analysis of ¹H,¹H-COSY spectra has been vital in assigning protons in the structural elucidation of 1-azaspiro[4.4]nonane derivatives nih.gov.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique is used to assign the carbon signals based on the previously assigned proton signals. The use of ¹H,¹³C-HSQC has been documented in the structural analysis of related spiro compounds nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the spiro carbon and the carbonyl carbon, and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is a powerful tool for determining the stereochemistry of the molecule, for instance, the relative orientation of substituents on the spirocyclic framework. NOESY spectra have been used to determine the relative configuration of diastereomers in 1-azaspiro[4.4]nonane derivatives clockss.org.

The combined application of these 2D NMR techniques allows for a comprehensive structural elucidation of this compound derivatives nih.gov.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that provides direct information about the nitrogen atom in the pyrrolidinone ring of this compound. The chemical shift of the ¹⁵N nucleus is sensitive to its chemical environment, including hybridization, oxidation state, and participation in hydrogen bonding. For lactams, the ¹⁵N chemical shifts are found in a characteristic range. The typical chemical shift range for the nitrogen in a lactam is between 60 and 130 ppm science-and-fun.de. Variations within this range can provide insights into substituent effects and conformational properties.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

In the characterization of this compound derivatives, HRMS has been used to confirm the elemental composition of the synthesized molecules. For example, in one study, HRMS was recorded using electrospray ionization (ESI) acs.org. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to identify different components of the molecule. For instance, the mass spectrum of a derivative showed the molecular ion [M+], confirming its molecular formula nih.gov.

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Identification

Infrared (IR) and ultraviolet (UV) spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the lactam. This band typically appears in the region of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibration, if the nitrogen is unsubstituted, which would appear as a broad band around 3200-3400 cm⁻¹. IR spectra of related nitroxide derivatives have shown strong absorption bands for carbonyl groups nih.gov.

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about conjugated systems within a molecule. The simple, non-aromatic this compound core is not expected to have a strong UV absorption in the typical range (200-400 nm). However, if derivatives contain chromophores, such as aromatic rings or conjugated double bonds, they will exhibit characteristic UV absorption maxima.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing a crucial verification of a molecule's empirical formula by determining the mass percentages of its constituent elements. For derivatives of the 1-azaspiro[4.4]nonane framework, this method is routinely employed to confirm that the synthesized product is pure and has the expected atomic composition. This is particularly important after multi-step syntheses or purification procedures like column chromatography.

The process typically involves high-temperature combustion of a small, precisely weighed sample. The resulting combustion gases, such as carbon dioxide, water, and nitrogen gas, are quantitatively analyzed to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). These experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

In the study of 1-azaspiro[4.4]nonane derivatives, elemental analysis has been successfully used to confirm the structures of various synthesized compounds. For instance, research on substituted 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes demonstrated the utility of this technique. The experimentally found percentages of carbon, hydrogen, and nitrogen for the synthesized molecules aligned closely with the calculated values, thereby validating their molecular formulas nih.gov.

Below is a table summarizing the elemental analysis data for selected 1-azaspiro[4.4]nonane derivatives, illustrating the congruence between theoretical calculations and experimental findings.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
(1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanolC₁₈H₂₇NO₂C74.7074.85 nih.gov
H9.409.46
N4.734.91
2-(Benzyloxy)-3,3-dimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepineC₁₈H₂₅NOC79.6679.86 nih.gov
H9.289.21
N5.165.17
(5aS(R),8aR(S))-3,3-Dimethyloctahydro-1H-cyclopenta nih.govacs.orgazeto[1,2-a]pyrrol-4-ium bromideC₁₁H₂₀BrNC53.6753.66 nih.gov
H8.198.11
N5.695.70
Br32.4632.49

X-ray Crystallography for Absolute Stereochemistry and Conformation (if available)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique provides unambiguous proof of a molecule's connectivity, absolute stereochemistry (in chiral molecules), and preferred solid-state conformation. For complex structures like spirocyclic systems, where stereoisomers are common, X-ray crystallography is an invaluable tool for structural elucidation.

The application of X-ray diffraction to derivatives of 1-azaspiro[4.4]nonane has been crucial in assigning the relative stereochemistry of diastereomers formed during synthesis. In domino radical bicyclization reactions used to create the 1-azaspiro[4.4]nonane skeleton, products are often formed as a mixture of diastereomers acs.orgnih.gov. While spectroscopic techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can suggest the relative configuration (e.g., trans or cis), only single-crystal X-ray analysis can provide unequivocal proof.

For example, in the synthesis of certain diastereomeric spirocyclic compounds, one of the diastereomers was successfully characterized by X-ray diffraction, confirming its trans configuration acs.org. This definitive structural information is critical as the biological activity and physical properties of different stereoisomers can vary significantly.

Computational and Theoretical Investigations of 1 Azaspiro 4.4 Nonan 3 One Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-Azaspiro[4.4]nonan-3-one. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key aspects of the electronic structure that can be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would reveal electron-rich regions, likely around the nitrogen atom and the carbonyl oxygen, and electron-poor regions, which are susceptible to nucleophilic attack. Reactivity indices such as Fukui functions can also be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Table 1: Illustrative Calculated Electronic Properties for this compound This table presents hypothetical data to demonstrate the typical output of quantum chemical calculations.

ParameterCalculated Value (Illustrative)Description
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy+1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Mulliken Charge on N-0.45 eSuggests a partial negative charge on the nitrogen atom.
Mulliken Charge on C=O+0.52 eSuggests a partial positive charge on the carbonyl carbon.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; the two five-membered rings can adopt various conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between conformers. For a spirocyclic system, this analysis would focus on the puckering of the cyclopentane (B165970) and pyrrolidinone rings. Identifying the global minimum energy conformation is crucial, as it represents the most populated structure at equilibrium and is often the most relevant for predicting chemical and biological activity.

The relative energies of different conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution, providing a comprehensive picture of the molecule's dynamic structural behavior.

Molecular Docking and Ligand-Protein Interaction Modeling (Focused on Chemical Principles)

The 1-azaspiro[4.4]nonane skeleton is found in various biologically active compounds, including agonists for nicotinic acetylcholine (B1216132) receptors. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and mode.

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to evaluate the strength of the interaction. The chemical principles governing these interactions are key:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These are critical interactions for specific binding to protein residues like serine, threonine, or histidine.

Electrostatic Interactions: The molecule's dipole moment and partial charges on the nitrogen and oxygen atoms can form favorable electrostatic interactions with charged or polar residues in the protein's active site.

Hydrophobic Interactions: The aliphatic carbon skeleton of the two spiro rings provides a nonpolar surface that can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine, contributing to binding stability.

Modeling these interactions provides a rational basis for designing derivatives with improved binding affinity and selectivity.

Table 2: Hypothetical Ligand-Protein Interactions for this compound in a Receptor Active Site This table illustrates the types of interactions that would be analyzed in a molecular docking study.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residue
Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorSerine, Threonine, Tyrosine
Amine Group (N-H)Hydrogen Bond DonorAspartate, Glutamate
Cyclopentane RingHydrophobic (Van der Waals)Leucine, Isoleucine, Valine
Pyrrolidinone RingHydrophobic (Van der Waals)Phenylalanine, Tryptophan

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results. chemrxiv.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Such predictions can help assign complex spectra, distinguish between isomers, and confirm stereochemistry. chemrxiv.orgnih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the infrared (IR) and Raman spectra of this compound. nih.govarxiv.org This involves computing the vibrational frequencies and their corresponding intensities. The calculations determine the normal modes of vibration for the molecule. The intensity of an IR band is related to the change in the molecular dipole moment during the vibration, while Raman intensity is related to the change in polarizability. arxiv.org Predicted spectra can be compared with experimental data to confirm the presence of specific functional groups, such as the characteristic C=O stretch of the ketone and the N-H stretch of the secondary amine.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows examples of predicted spectroscopic values. Experimental values may vary.

Spectroscopy TypeParameterPredicted Value (Illustrative)Assignment
¹³C NMRChemical Shift (δ)210 ppmCarbonyl Carbon (C=O)
¹³C NMRChemical Shift (δ)70 ppmSpiro Carbon
¹H NMRChemical Shift (δ)3.1 ppmProtons adjacent to Nitrogen
IRVibrational Frequency3350 cm⁻¹N-H Stretch
IRVibrational Frequency1740 cm⁻¹C=O Stretch
RamanVibrational Frequency2950 cm⁻¹C-H Stretch (symmetric)

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of the 1-azaspiro[4.4]nonane framework, various methods like intramolecular 1,3-dipolar cycloadditions and domino radical bicyclizations have been reported. nih.govnih.govbeilstein-journals.org

This information helps to understand reaction kinetics and selectivity. For instance, if a reaction can lead to multiple products, comparing the activation energies for the different pathways can predict which product will be favored. For a reaction like the 1,3-dipolar cycloaddition to form a precursor to the 1-azaspiro[4.4]nonane ring system, calculations can clarify the stereochemical outcome by comparing the energies of the transition states leading to different stereoisomers. beilstein-journals.org

Synthetic Applications and Chemical Utility of 1 Azaspiro 4.4 Nonan 3 One As a Building Block

Precursor in Complex Molecule Synthesis

The unique architecture of the 1-azaspiro[4.4]nonane system makes it an essential precursor for constructing intricate molecular targets, most notably in the field of alkaloid synthesis.

Modular Synthesis of Natural Product Analogues (e.g., Cephalotaxine Alkaloids)

The 1-azaspiro[4.4]nonane skeleton is the defining structural core of the Cephalotaxus alkaloids, a class of natural products with significant biological activity. acs.orgnih.gov Notably, homoharringtonine, an ester derivative of the parent alkaloid cephalotaxine, has been approved for the treatment of chronic myeloid leukemia. acs.orgnih.gov Consequently, 1-azaspiro[4.4]nonan-3-one and its derivatives are critical intermediates in the modular and enantioselective synthesis of these complex natural products.

An enantioselective synthesis of (-)-cephalotaxine relies on the use of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal as a key chiral intermediate. researchgate.netcrossref.org This highlights the modular approach where the spirocyclic core is constructed first in the correct stereochemical configuration before being elaborated into the final, more complex pentacyclic structure of the alkaloid. researchgate.net

Various synthetic strategies have been developed to construct this spirocyclic system. One effective method is a domino radical bicyclization of specifically designed O-benzyl oxime ethers. acs.orgnih.gov This process involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals to build the two rings around the central spiro-carbon in a single cascade. acs.org The reaction can be initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and yields the desired 1-azaspiro[4.4]nonane derivatives in moderate to good yields. nih.govnih.gov

Table 1: Yields of 1-Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization nih.gov
Precursor (Oxime Ether)Radical InitiatorYield (%)Diastereomeric Ratio (trans:cis)
18iAIBN67%1.2 : 1
18iEt₃B45%2 : 1

Development of Functional Materials

Based on the available scientific literature, the specific use of this compound in the development of functional materials is not a well-documented area of research. While spiro heterocyclic compounds, in general, are explored for applications in material science due to their unique structural and electronic properties, the focus has been on other spirocyclic systems. nih.gov

Scaffold for Diverse Chemical Libraries

The 1-azaspiro[4.4]nonane ring system is an important scaffold for the generation of diverse chemical libraries aimed at drug discovery. nih.gov Spiro heterocycles are valued as molecular frameworks because their inherent three-dimensionality provides access to a greater volume of chemical space compared to flat aromatic structures. This structural rigidity can also reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity ligands.

Derivatives of 1-azaspiro[4.4]nonane are found in compounds exhibiting a range of biological activities, including the inhibition of the hepatitis C virus and agonism of nicotinic acetylcholine (B1216132) receptors (mAChR). nih.gov This proven bioactivity makes the 1-azaspiro[4.4]nonane core an attractive starting point for medicinal chemistry programs. By employing multicomponent reactions or other efficient synthetic strategies, a wide variety of substituents can be introduced onto the azaspiro[4.4]nonane framework, allowing for the rapid generation of a library of novel compounds for biological screening. nih.gov

Spin Labeling Techniques in Chemical Biology Studies (Mechanism Focused)

The 1-azaspiro[4.4]nonane scaffold serves as a precursor for the synthesis of stable nitroxide radicals, which are the functional core of spin labels used in chemical biology. researchgate.net Spin labeling, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying the structure, dynamics, and interactions of biomolecules.

Conclusion and Future Research Directions in 1 Azaspiro 4.4 Nonan 3 One Chemistry

Summary of Current Synthetic Advances and Reactivity Understanding

Significant progress has been made in the synthesis of the 1-azaspiro[4.4]nonane skeleton. Key methodologies include:

Domino Radical Bicyclization : This approach utilizes the formation and capture of alkoxyaminyl radicals to construct the 1-azaspiro[4.4]nonane nucleus in a single step from O-benzyl oxime ethers. acs.orgnih.govacs.org This method has been shown to produce the spirocyclic system in moderate yields as a mixture of diastereomers. acs.orgnih.gov

Intramolecular 1,3-Dipolar Cycloaddition : A versatile strategy involves the cycloaddition of alkenylnitrones, followed by reductive isoxazolidine (B1194047) ring opening, to yield substituted 1-azaspiro[4.4]nonane derivatives, such as sterically hindered spirocyclic nitroxides. beilstein-archives.orgnih.gov

Nitroso-ene Cyclization : This reaction provides another pathway to access the 1-azabicyclo[4.4]non-2-one system, offering a modular synthesis route toward related complex alkaloids. researchgate.net

Ring Contraction : The synthesis of aza spiro ketones can also be achieved via the ring contraction of heterocyclic enamino esters, presenting an alternative strategy for building the core structure. acs.org

The reactivity of 1-Azaspiro[4.4]nonan-3-one is primarily dictated by the ketone functional group and the secondary amine. While specific studies on this exact molecule are limited, the reactivity can be inferred from general transformations of cyclic ketones and aza-spirocycles. The ketone is susceptible to nucleophilic addition, reduction, and condensation reactions, while the nitrogen atom allows for N-alkylation and N-acylation, providing handles for further functionalization.

Synthetic MethodPrecursorsKey FeaturesReference(s)
Domino Radical BicyclizationO-benzyl oxime ethers with an alkenyl moietySingle-stage reaction; forms quaternary spiro-center. acs.org, acs.org, nih.gov
Intramolecular 1,3-Dipolar CycloadditionAlkenylnitronesForms isoxazolidine intermediate; leads to nitroxide derivatives. beilstein-archives.org, nih.gov
Nitroso-ene CyclizationN/ADirect access to the core skeleton. researchgate.net
N-Acyliminium Spirocyclizationγ-pentenyl-γ-hydroxylactamsHigh diastereoselectivity; applicable to related aza-spiro-ketones. clockss.org

Emerging Methodologies for Efficient Spirocyclic Construction

The broader field of spirocycle synthesis is rapidly evolving, with several emerging methods applicable to the construction of the this compound framework:

Catalytic [3+2] Cycloadditions : Phosphine-catalyzed [3+2] cycloadditions of methylene-γ-lactams with ylides have been developed for the synthesis of related 2-azaspiro[4.4]nonan-1-ones. researchgate.netresearchgate.net

Nazarov Reaction : The Nazarov electrocyclic reaction of functionalized dihydropyran derivatives provides a stereoselective route to spirocyclic ketones. acs.orgnih.gov

Multicomponent Reactions (MCRs) : One-pot, three-component syntheses are being developed to rapidly build complex spiro heterocycles, such as azaspirononatriene derivatives, from simple starting materials. nih.gov This approach offers high atom economy and procedural simplicity.

Diversity-Oriented Synthesis : Strategies involving multicomponent condensation followed by transformations like ring-closing metathesis or reductive amination allow for the creation of libraries of diverse azaspirocycles. nih.gov

Matteson-Type Annulation : An iterative boron-homologation approach has been reported for the construction of diverse and hard-to-make spirocyclic compounds starting from simple cyclic ketones. nih.gov

Potential for Novel Derivatizations and Chemical Transformations

The this compound scaffold is ripe for exploration through various chemical transformations, enabling the creation of novel derivatives with tailored properties.

Ketone Transformations : The carbonyl group is a versatile handle for derivatization. Potential reactions include the Paternò–Büchi reaction with alkenes to form spirocyclic oxetanes, which are valuable scaffolds in medicinal chemistry. rsc.orgresearchgate.net Conversion of the ketone to an N-tosylhydrazone, followed by reaction with boronic acids, could yield more complex spirolactones. researchgate.net

Synthesis of Novel Spiro-Heterocycles : The ketone can serve as a precursor for entirely new heterocyclic systems. For instance, condensation reactions with various reagents can lead to spiro-pyrimidines or other fused systems. researchgate.net

Formation of Spirocyclic Nitroxides : The reaction of cyclic ketones with reagents like 2-amino-2-methyl-1-propanol (B13486) (acetonine) followed by oxidation is a known route to spirocyclic amines and stable nitroxyl (B88944) radicals. mdpi.com These nitroxides are valuable as spin probes and molecular tools. mdpi.com

Advanced Computational Studies to Elucidate Structure-Reactivity Relationships

While experimental work provides foundational knowledge, advanced computational studies are crucial for a deeper understanding of the structure-reactivity relationships of this compound. Methodologies such as Density Functional Theory (DFT) can be employed to great effect.

Mechanistic Insights : DFT calculations can elucidate reaction mechanisms and identify rate-determining steps for synthetic routes, as has been demonstrated for the cobalt-catalyzed synthesis of other spirocycles. researchgate.net

Reactivity Prediction : Frontier Molecular Orbital (FMO) analysis, including the calculation of HOMO-LUMO energy gaps, can predict the molecule's kinetic stability and chemical reactivity. mdpi.com

Intermolecular Interactions : Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions governing the crystal packing of the molecule and its derivatives, which is critical for materials design. mdpi.com

Spectroscopic and Property Prediction : Time-dependent DFT (TD-DFT) can predict electronic absorption spectra and shed light on optical and nonlinear optical (NLO) properties, guiding the development of new materials. mdpi.com Such computational tools have been applied to other complex aza-heterocycles to understand their electronic properties and reactivity. researchgate.net

Future Prospects in Materials Science and Molecular Tool Development

The rigid, three-dimensional nature of the this compound core makes it an attractive building block for advanced materials and sophisticated molecular tools.

Materials Science : Spirocyclic compounds are noted for their applications in materials science, including as components of organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals. nih.gove-bookshelf.de The defined spatial orientation of substituents on the spiro framework can be exploited to control the packing and electronic properties of bulk materials. nih.gov Future research could explore the incorporation of the this compound motif into polymer backbones or as side chains to create novel polymers with unique thermal and mechanical properties. youtube.comyoutube.com

Molecular Tool Development : In medicinal chemistry and chemical biology, azaspirocycles are valuable scaffolds for drug discovery. nih.govepa.gov Their conformational rigidity can lock a molecule into a bioactive conformation, improving potency and selectivity for biological targets. nih.gov Derivatives of this compound could be developed as:

Molecular Probes : Conversion to spirocyclic nitroxides would yield stable radicals useful as spin probes for studying biological systems. mdpi.com

Scaffolds for Drug Discovery : The core can be decorated to target a range of biological entities, with recent studies highlighting the potential of azaspirocycles as RNA binders. nih.gov

Agrochemicals : The unique structural features of spiro compounds are also being explored in the development of new pesticides with novel modes of action. acs.org

Q & A

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Measures thermal decomposition profiles.
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over weeks, monitoring degradation via HPLC .
  • pH Stability Studies : Use buffered solutions (pH 2–12) and track structural changes with NMR .

How can retrosynthetic analysis guide the design of novel this compound derivatives?

Advanced Research Question
Deconstruct the target molecule into simpler precursors (e.g., bicyclic amines, ketones). For example, introducing substituents at the 4-position might require Grignard reagents or cross-coupling reactions. Prioritize routes with minimal protection/deprotection steps to enhance efficiency .

What statistical methods are recommended for analyzing kinetic data in spirocyclic compound reactions?

Advanced Research Question

  • Non-linear Regression : Fit time-concentration data to rate laws (e.g., pseudo-first-order kinetics).
  • Eyring Plots : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.
  • Principal Component Analysis (PCA) : Identify dominant variables in multi-step syntheses .

How do researchers validate the purity of this compound for pharmacological studies?

Basic Research Question

  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.
  • Chiral HPLC : Ensure enantiomeric excess (>99%) if applicable.
  • Residual Solvent Testing : Use GC-MS to detect traces of solvents (e.g., DMF, THF) below ICH limits .

What role does computational reaction path searching play in developing new spirocyclic compounds?

Advanced Research Question
Tools like artificial force-induced reaction (AFIR) methods predict intermediates and transition states. For example, ICReDD integrates path-search algorithms with experimental feedback to prioritize viable routes, reducing trial-and-error approaches by >50% . Validate predicted pathways with <i>in situ</i> spectroscopic monitoring (e.g., FTIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.